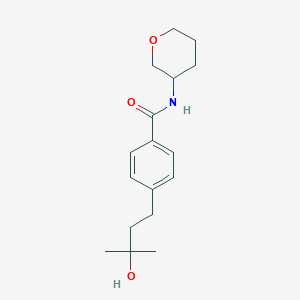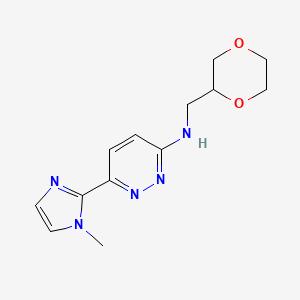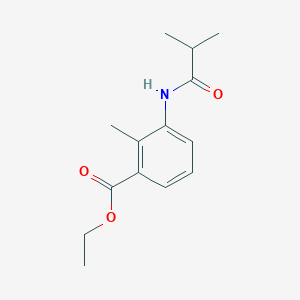![molecular formula C20H22N4O B5375226 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as DMXAA or ASA404. DMXAA has gained significant attention in the scientific research community due to its potential therapeutic applications, particularly in cancer treatment. In
Mechanism of Action
DMXAA exerts its anti-tumor activity by activating the immune system and inducing the production of cytokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α induces tumor necrosis by disrupting the blood supply to the tumor. DMXAA also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Moreover, DMXAA has been found to activate the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
DMXAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, particularly TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ). DMXAA has also been found to inhibit angiogenesis by reducing the expression of VEGF. Moreover, DMXAA has been found to activate NF-κB, which plays a key role in regulating the immune response.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction process. Moreover, it exhibits potent anti-tumor activity and can enhance the effectiveness of chemotherapy and radiotherapy. However, DMXAA also has several limitations for lab experiments. It exhibits low solubility in water and is unstable in solution. Moreover, it exhibits dose-dependent toxicity and can cause adverse effects in animal models.
Future Directions
DMXAA has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in cancer treatment, particularly in combination with chemotherapy and radiotherapy. Moreover, it can be studied for its anti-viral and anti-inflammatory properties. Furthermore, DMXAA can be further modified to improve its solubility and stability in solution and reduce its toxicity.
Synthesis Methods
DMXAA can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,6-dimethylphenol with 3-bromopyridine to form 2-(2,6-dimethylphenoxy)pyridine. The second step involves the reaction of 2-(2,6-dimethylphenoxy)pyridine with 2,5-dimethylpyrimidine-4-carboxylic acid to form N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine.
Scientific Research Applications
DMXAA has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to exhibit anti-tumor activity by inducing tumor necrosis and inhibiting angiogenesis. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. Moreover, it has been found to exhibit anti-viral and anti-inflammatory properties.
properties
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2,5-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13-7-5-8-14(2)18(13)25-20-17(9-6-10-21-20)12-23-19-15(3)11-22-16(4)24-19/h5-11H,12H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQNCJKSYDIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC3=NC(=NC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)

![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)


![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
